4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate
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Overview
Description
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate is a complex organic compound characterized by its unique structural features The presence of tert-butyl and ethyl groups, along with the chiral centers at positions 2 and 3, contribute to its distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl and ethyl-substituted amines with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl) 3-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate: shares similarities with other morpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H23NO5 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-ethyl (2R,3S)-2-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-11(15)10-9(2)18-8-7-14(10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
InChI Key |
HMMIAUXXMMDHJN-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OCCN1C(=O)OC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1C(OCCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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